molecular formula C12H11Br2N5O2 B10907304 3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10907304
M. Wt: 417.06 g/mol
InChI Key: JNEXMAKYSROPHA-PJQLUOCWSA-N
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Description

3,5-Dibromo-2-methoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methoxy group, and a hydrazone linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-methoxybenzaldehyde typically involves the bromination of 2-methoxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

For the preparation of 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, the hydrazone formation reaction is employed. This involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-hydrazine in a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms and hydrazone linkage make it a versatile intermediate for various chemical transformations .

Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. The presence of bromine atoms and the hydrazone linkage contribute to its biological activity .

Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

    3,5-Dibromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3,5-Dibromo-2-aminobenzaldehyde: Similar structure but with an amino group instead of a methoxy group.

    3,5-Dibromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: The presence of both bromine atoms and the hydrazone linkage in 3,5-dibromo-2-methoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone makes it unique. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11Br2N5O2

Molecular Weight

417.06 g/mol

IUPAC Name

3-[(2E)-2-[(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H11Br2N5O2/c1-6-11(20)16-12(19-17-6)18-15-5-7-3-8(13)4-9(14)10(7)21-2/h3-5H,1-2H3,(H2,16,18,19,20)/b15-5+

InChI Key

JNEXMAKYSROPHA-PJQLUOCWSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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